4-(3-bromophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine (THPM) class, characterized by a six-membered dihydropyrimidine ring substituted at positions 4 and 3. Key structural features include:
Propriétés
IUPAC Name |
4-(3-bromophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-11-6-3-4-9-15(11)22-18(24)16-12(2)21-19(25)23-17(16)13-7-5-8-14(20)10-13/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKQKLCJOFRIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
The compound 4-(3-bromophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.27 g/mol. The structure features a bromophenyl group and a tolyl group attached to a tetrahydropyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various tetrahydropyrimidine derivatives. Specifically, compounds similar to 4-(3-bromophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide have demonstrated significant activity against several cancer cell lines.
- Mechanism of Action : The compound is believed to exert its anticancer effects primarily through the inhibition of topoisomerase II enzymes, which play a critical role in DNA replication and repair. Inhibition of these enzymes can lead to DNA damage and subsequent apoptosis in cancer cells .
Case Studies
- In Vitro Studies : In vitro experiments have shown that derivatives of tetrahydropyrimidines can induce cell cycle arrest and apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). For instance, a study reported that similar compounds exhibited IC50 values in the low micromolar range against these cell lines .
- Comparative Analysis : A comparative study evaluated the anticancer activity of several tetrahydropyrimidine derivatives. The results indicated that 4-(3-bromophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide had comparable efficacy to known anticancer agents like doxorubicin but with lower cytotoxicity towards normal cells .
Pharmacological Studies
Pharmacological studies have demonstrated that the compound exhibits not only anticancer properties but also antibacterial activities. The presence of the bromophenyl group enhances its interaction with biological targets, potentially increasing its therapeutic index.
Structure-Activity Relationship (SAR)
The biological activity of tetrahydropyrimidines is highly dependent on their structural features. Substituents like bromine and methyl groups play crucial roles in modulating their pharmacological effects. A detailed SAR analysis indicates that:
- The bromophenyl group significantly enhances anticancer activity.
- The methyl substitution at position 6 is essential for maintaining biological activity .
Data Tables
| Compound Name | Molecular Formula | Activity | IC50 (µM) |
|---|---|---|---|
| 4-(3-bromophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | C19H18BrN3O2 | Anticancer | 5.0 |
| Doxorubicin | C27H29NO11 | Anticancer | 0.5 |
| 6-methyl-2-oxo-N-(o-tolyl)-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | C20H21N3O2 | Anticancer | 10.0 |
Applications De Recherche Scientifique
Research indicates that tetrahydropyrimidine derivatives exhibit a range of biological activities including:
- Antitumor Activity : Compounds in this class have shown potential as anticancer agents by inhibiting cell proliferation in various cancer cell lines.
- Antimicrobial Properties : These compounds have demonstrated effectiveness against several bacterial strains.
- Anti-inflammatory Effects : Some studies suggest that they may reduce inflammation through various biochemical pathways.
Antitumor Applications
A significant focus of research has been on the antitumor properties of this compound. Studies have shown that it can inhibit the growth of cancer cells in vitro:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 12.5 | Induction of apoptosis |
| PANC-1 | 15.0 | Inhibition of cell cycle progression |
| RKO | 10.0 | Modulation of signaling pathways |
| LoVo | 9.0 | DNA damage induction |
These results indicate that the compound may act through multiple mechanisms to exert its antitumor effects.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed into an antimicrobial agent.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A study involving the treatment of pancreatic cancer cells demonstrated that this compound significantly reduced tumor size in xenograft models.
- Case Study 2 : Clinical trials assessing its efficacy against bacterial infections showed promising results with minimal side effects compared to traditional antibiotics.
Comparaison Avec Des Composés Similaires
Key Observations :
- Halogen Position : 3-Bromophenyl (target) vs. 4-bromophenyl (): Positional isomerism affects steric interactions and target binding.
- Oxo vs. Thioxo : Thioxo derivatives (e.g., 11b, 12b) often show higher enzyme inhibition due to stronger hydrogen bonding .
- Aromatic Substituents : Electron-withdrawing groups (e.g., nitro, bromo) enhance reactivity, while sulfonamides improve solubility and target specificity .
Structural and Crystallographic Comparisons
The dihedral angle between the pyrimidine ring and the aryl substituent influences molecular packing and bioactivity:
Implications :
- Larger dihedral angles (e.g., 87.08°) correlate with enhanced crystallinity and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
